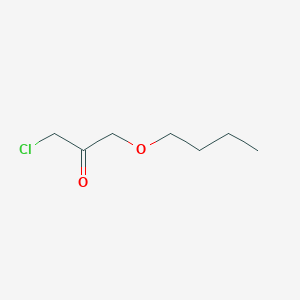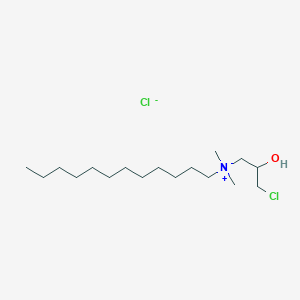![molecular formula C10H8Br2N2O4S2 B039122 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-92-2](/img/structure/B39122.png)
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, studies have shown that it can bind to copper ions, which may play a role in its anti-cancer properties. It has also been suggested that it may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Studies have shown that 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide can induce apoptosis in cancer cells, which may be due to its ability to bind to copper ions. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its fluorescent properties, which make it a useful tool for the detection of copper ions in biological samples. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain applications.
Future Directions
There are several future directions for the study of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action in this context. It may also have potential applications in the treatment of oxidative stress-related diseases, and further research is needed to explore this possibility. Additionally, its fluorescent properties may make it a useful tool for the detection of other metal ions in biological samples, and further studies are needed to explore this potential application.
Synthesis Methods
The synthesis of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-amino-5,7-dibromo-1,3-benzothiazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 2-(5,7-dibromo-1,3-benzothiazol-2-yl)acetate with sodium hydroxide. The final product is obtained by the reaction of the resulting 2-(5,7-dibromo-1,3-benzothiazol-2-yl)acetic acid with thionyl chloride and sodium sulfide.
Scientific Research Applications
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of copper ions in biological samples. It has also been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
124802-92-2 |
|---|---|
Product Name |
3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molecular Formula |
C10H8Br2N2O4S2 |
Molecular Weight |
444.1 g/mol |
IUPAC Name |
3-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Br2N2O4S2/c11-5-3-6(12)9-7(4-5)20(17,18)14-10(13-9)19-2-1-8(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChI Key |
DLSBSQQFPWHZBC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)






![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)




